molecular formula C17H28N2O2 B6985850 N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

Cat. No.: B6985850
M. Wt: 292.4 g/mol
InChI Key: FMHAGCJGAPNIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, a methoxypropyl group, and a tetrahydrobenzoxazole moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-20-11-5-10-17(8-4-9-17)13-18-12-15-14-6-2-3-7-16(14)21-19-15/h18H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAGCJGAPNIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1(CCC1)CNCC2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors under controlled conditions.

    Introduction of the Methoxypropyl Group: This step involves the alkylation of the cyclobutyl ring with 3-methoxypropyl halides in the presence of a base.

    Synthesis of the Tetrahydrobenzoxazole Moiety: This can be synthesized through a series of reactions starting from benzoxazole derivatives.

    Coupling Reactions: The final step involves coupling the cyclobutyl and tetrahydrobenzoxazole intermediates using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: Unique due to its specific combination of functional groups.

    Cyclobutyl derivatives: Similar in having a cyclobutyl ring but differ in other functional groups.

    Tetrahydrobenzoxazole derivatives: Share the tetrahydrobenzoxazole moiety but differ in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutyl ring, a methoxypropyl group, and a tetrahydrobenzoxazole moiety, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.